4-bromo-1-methyl-N-(morpholin-4-yl)-1H-pyrazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-BROMO-1-METHYL-N-MORPHOLINO-1H-PYRAZOLE-5-CARBOXAMIDE is a heterocyclic compound that contains a pyrazole ring substituted with a bromine atom, a methyl group, a morpholino group, and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-BROMO-1-METHYL-N-MORPHOLINO-1H-PYRAZOLE-5-CARBOXAMIDE typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through a cyclization reaction involving hydrazine and a 1,3-dicarbonyl compound.
Methylation: The methyl group can be introduced using methylating agents like methyl iodide in the presence of a base.
Morpholino Substitution: The morpholino group can be introduced through a nucleophilic substitution reaction using morpholine.
Carboxamide Formation: The carboxamide group can be formed by reacting the intermediate compound with an appropriate amine or ammonia.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
4-BROMO-1-METHYL-N-MORPHOLINO-1H-PYRAZOLE-5-CARBOXAMIDE can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the substituents.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, forming new carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide can be used under mild conditions.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield azido or cyano derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
4-BROMO-1-METHYL-N-MORPHOLINO-1H-PYRAZOLE-5-CARBOXAMIDE has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Material Science: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Biological Studies: The compound can be used in biological assays to study its effects on various biological targets.
Mechanism of Action
The mechanism of action of 4-BROMO-1-METHYL-N-MORPHOLINO-1H-PYRAZOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-1-methyl-1H-pyrazole-3-carbonitrile: Similar in structure but with a cyano group instead of a carboxamide group.
4-Bromo-1-methyl-1H-pyrazole-5-carboxylic acid: Similar but with a carboxylic acid group instead of a carboxamide group.
4-Bromo-1-methyl-1H-pyrazole-5-carboxylate: Similar but with an ester group instead of a carboxamide group.
Uniqueness
4-BROMO-1-METHYL-N-MORPHOLINO-1H-PYRAZOLE-5-CARBOXAMIDE is unique due to the presence of the morpholino group, which can enhance its solubility and biological activity. The combination of substituents on the pyrazole ring provides a unique set of chemical and biological properties that can be exploited in various applications.
Properties
Molecular Formula |
C9H13BrN4O2 |
---|---|
Molecular Weight |
289.13 g/mol |
IUPAC Name |
4-bromo-2-methyl-N-morpholin-4-ylpyrazole-3-carboxamide |
InChI |
InChI=1S/C9H13BrN4O2/c1-13-8(7(10)6-11-13)9(15)12-14-2-4-16-5-3-14/h6H,2-5H2,1H3,(H,12,15) |
InChI Key |
ZEDVHMZBEYSUKX-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=C(C=N1)Br)C(=O)NN2CCOCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.